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Compound of Interest

Compound Name: Tris(2,3-dichloropropyl) phosphate

CAS No.: 78-43-3

Cat. No.: B1198409

Get Quote

Executive Summary & Core Directive
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production volume organophosphate

flame retardant (OPFR) frequently employed as an additive plasticizer in polyurethane foams

(PUF), PVC, and resins. Unlike reactive flame retardants, TDCPP is not chemically bonded to

the polymer backbone, leading to significant migration and leaching potential.[1]

For drug development professionals and researchers, TDCPP presents a dual challenge:

Leachables & Extractables (L&E): It is a critical contaminant in medical devices and

pharmaceutical packaging that must be quantified (ISO 10993-18).

Toxicological Interference: TDCPP is a metabolic disruptor. It inhibits specific CYP450

enzymes and acts as a nuclear receptor ligand, potentially confounding drug metabolism and

pharmacokinetics (DMPK) studies.
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This guide provides the definitive protocols for the analytical quantification of TDCPP and the

assessment of its specific toxicological mechanisms.

Physicochemical Profile
Understanding the physical properties of TDCPP is prerequisite to designing effective

extraction protocols. Its high lipophilicity (LogP ~3.65) dictates the use of non-polar solvents for

extraction and reverse-phase chromatography for separation.

Property Value Relevance to Protocol

CAS Number 13674-87-8

Unique Identifier for

procurement/regulatory

checks.

Molecular Formula C9H15Cl6O4P
Basis for Mass Spec parent ion

selection.

Molecular Weight 430.90 g/mol Target for MS/MS transitions.

LogKow (LogP) 3.65

High bioaccumulation

potential; requires organic

solvent extraction.

Water Solubility ~7 mg/L (Low)

Aqueous extraction will yield

poor recovery; use

MeOH/AcN.

Vapor Pressure 1.3 x 10⁻⁵ Pa

Semi-volatile; amenable to

GC-MS but LC-MS/MS is

preferred for metabolites.

Key Metabolite
BDCPP (Bis(1,3-dichloro-2-

propyl) phosphate)

Primary biomarker for

biological monitoring.[2]

Mechanism of Action: Toxicity & Drug Interaction
TDCPP is not merely an inert additive; it is biologically active.[1] For drug developers, the

critical insight is TDCPP's ability to modulate Cytochrome P450 (CYP) enzymes and Nuclear

Receptors.
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Mechanistic Pathway Diagram
The following diagram illustrates the cascade from polymer leaching to specific molecular

targets that may interfere with drug development assays.
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Figure 1: Mechanistic pathway of TDCPP highlighting its role as a PXR agonist and CYP

inhibitor, posing risks for drug-drug interaction (DDI) studies.

Protocol A: Analytical Quantification (Leachables)
Objective: Quantify TDCPP migration from polymer matrices (e.g., IV bags, tubing, packaging)

using LC-MS/MS. Standard: Adapted from ISO 10993-18 and EPA Method 527.

Reagents & Materials
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (AcN), Water.

Internal Standard (IS): d15-TDCPP (Deuterated standard is mandatory to correct for matrix

effects).
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Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 100 x 2.1 mm).

Extraction Workflow
Sample Prep: Cut polymer sample into <2mm pieces to maximize surface area. Weigh 0.5g

into a glass scintillation vial.

Extraction: Add 10 mL of Isopropanol:Hexane (1:1). (Note: This solvent mix swells the

polymer, facilitating migration).

Agitation: Sonicate for 60 minutes at 40°C.

Filtration: Filter extract through a 0.2µm PTFE syringe filter.

Dilution: Dilute 100µL of filtrate with 900µL of MeOH containing the Internal Standard (d15-

TDCPP at 100 ng/mL).

LC-MS/MS Parameters
Ionization: Electrospray Ionization (ESI) – Positive Mode.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient: 40% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

TDCPP 430.9 99.0 (Quant) 30 25

TDCPP 430.9 175.0 (Qual) 30 20

d15-TDCPP 445.9 102.0 30 25

Protocol B: Biological Monitoring (Metabolite
BDCPP)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Detect exposure in biological systems (urine/plasma) by targeting the primary

metabolite BDCPP.[2] Why: TDCPP has a short half-life; BDCPP is the stable biomarker.

Workflow Diagram
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Figure 2: Optimized SPE workflow for the isolation of BDCPP from urine, utilizing weak anion

exchange to target the phosphate group.

Critical Protocol Steps
Conditioning: The StrataX-AW cartridge must be conditioned with MeOH followed by Water.

Loading: Load sample at low flow rate (1 mL/min). BDCPP is anionic; it will bind to the amine

groups in the stationary phase.

Elution: The use of 2% Formic Acid is chemically necessary to protonate the phosphate

group, disrupting the ionic interaction and releasing the analyte.

Protocol C: Toxicology Screening (CYP Inhibition)
Objective: Assess if TDCPP acts as a perpetrator of Drug-Drug Interactions (DDI) by inhibiting

CYP enzymes.

Experimental Design
System: Human Liver Microsomes (HLM) or HepG2 cells.

Probe Substrates:

Phenacetin (for CYP1A2)

Midazolam (for CYP3A4)

Control: Ketoconazole (known inhibitor).

Procedure
Incubation: Incubate HLM (0.5 mg/mL) with Probe Substrate + TDCPP (0.1 – 100 µM) for 10

minutes at 37°C.

Initiation: Start reaction with NADPH regenerating system.

Termination: Stop reaction with ice-cold Acetonitrile containing Internal Standard.
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Analysis: Measure the formation of the metabolite of the probe substrate (e.g.,

Acetaminophen from Phenacetin) via LC-MS/MS.

Calculation: Plot % Activity vs. Log[TDCPP]. Calculate IC50.

Note: TDCPP often shows time-dependent inhibition (TDI).[3] Perform a "pre-incubation"

step (30 min with TDCPP + NADPH before adding probe) to test for irreversible inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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